2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide
Description
Properties
IUPAC Name |
5-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]dioxin-6-ylsulfamoyl)-2-methoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O6S/c1-22-13-5-3-11(9-12(13)16(17)19)25(20,21)18-10-2-4-14-15(8-10)24-7-6-23-14/h3,5,9-10,14-15,18H,2,4,6-8H2,1H3,(H2,17,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDTSNHPYXUCREV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2CCC3C(C2)OCCO3)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2-methoxybenzoic acid with octahydro-1,4-benzodioxin-6-amine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, can be employed to minimize the environmental impact .
Chemical Reactions Analysis
Types of Reactions
2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide bond can be reduced to form an amine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide.
Reduction: Formation of 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)amino]benzamide.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Alzheimer’s disease.
Mechanism of Action
The mechanism of action of 2-methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide involves its interaction with specific molecular targets. For instance, as a cholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, which can enhance cholinergic transmission . The compound may also interact with other molecular pathways, contributing to its therapeutic effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural motifs with several analogs, including fluorinated benzamides, kinase inhibitors, and sulfonamide derivatives. Below is a systematic comparison:
Table 1: Structural and Physicochemical Comparison
Key Observations
Structural Variations :
- The target compound distinguishes itself with a fully saturated octahydro-1,4-benzodioxin group, which may enhance conformational stability compared to the unsaturated 2,3-dihydro-1,4-benzodioxin in D4476 or the tetrahydrofuran in compounds 5f–5i .
- Substituent Position : Fluorinated analogs (5f, 5g, 5h) demonstrate that substituent position (2-, 3-, or 4-fluoro) significantly affects melting points, with 4-chloro derivative 5i exhibiting the highest (256–258°C), likely due to increased polarity .
Biological Activity: D4476 is a well-characterized CK1 inhibitor with high selectivity, attributed to its imidazole-pyridinyl motif. Fluorinated analogs (5f–5i) lack explicit biological data in the evidence but may align with antitubercular or antimicrobial research trends, given structural parallels to compounds like Z2–Z5 in .
Synthetic Considerations :
- The synthesis of fluorinated analogs (5f–5i) involves a common sulfamoylation step, suggesting that the target compound could be synthesized similarly using octahydro-1,4-benzodioxin-6-amine .
- Stereochemistry: The (S)-configuration in 5f–5i underscores the importance of chirality in bioactivity. The octahydrobenzodioxin in the target compound may introduce additional stereocenters, necessitating enantioselective synthesis .
Analytical Data :
- Compounds 5f–5i were validated via HPLC, NMR, and mass spectrometry. The target compound would require similar purity and structural verification, particularly given the complexity of the octahydrobenzodioxin group .
Biological Activity
2-Methoxy-5-[(octahydro-1,4-benzodioxin-6-yl)sulfamoyl]benzamide is a complex organic compound classified as a benzamide. It has attracted attention in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurodegenerative diseases like Alzheimer’s disease. The compound's unique structure, which includes an octahydro-1,4-benzodioxin moiety, contributes to its distinct biological activities.
The primary mechanism of action for this compound involves its role as a cholinesterase inhibitor . By binding to the active site of cholinesterase enzymes, it inhibits the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft. This enhancement of cholinergic transmission is particularly relevant for conditions such as Alzheimer’s disease, where cholinergic deficits are a hallmark.
Comparative Analysis with Similar Compounds
A comparative analysis with other known sulfamoyl benzamides reveals that this compound may offer unique benefits due to its structural features.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| Sulfamonomethoxine | Simple sulfamoyl group | Antimicrobial |
| Sulfadimethoxine | Sulfamoyl with additional methoxy | Antimicrobial |
| Sulfisoxazole | Contains a pyridine ring | Antimicrobial |
| This compound | Octahydro-dioxin moiety | Potential cholinesterase inhibitor |
Study on Cholinesterase Inhibition
In a recent study examining the inhibitory effects of various benzamide derivatives on cholinesterase activity, this compound was highlighted for its promising inhibition rates compared to conventional inhibitors like donepezil. The study utilized in vitro assays to measure the compound's efficacy in increasing acetylcholine levels in neuronal cultures.
Cytotoxicity Assessment
Another research effort focused on assessing the cytotoxic effects of structurally similar compounds against breast cancer cell lines (MDA-MB-231). While direct data on this compound is sparse, related compounds showed significant cytotoxicity and induced apoptosis through caspase activation pathways. This suggests that further investigation into this compound could yield valuable insights into its potential as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
